Diazobenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

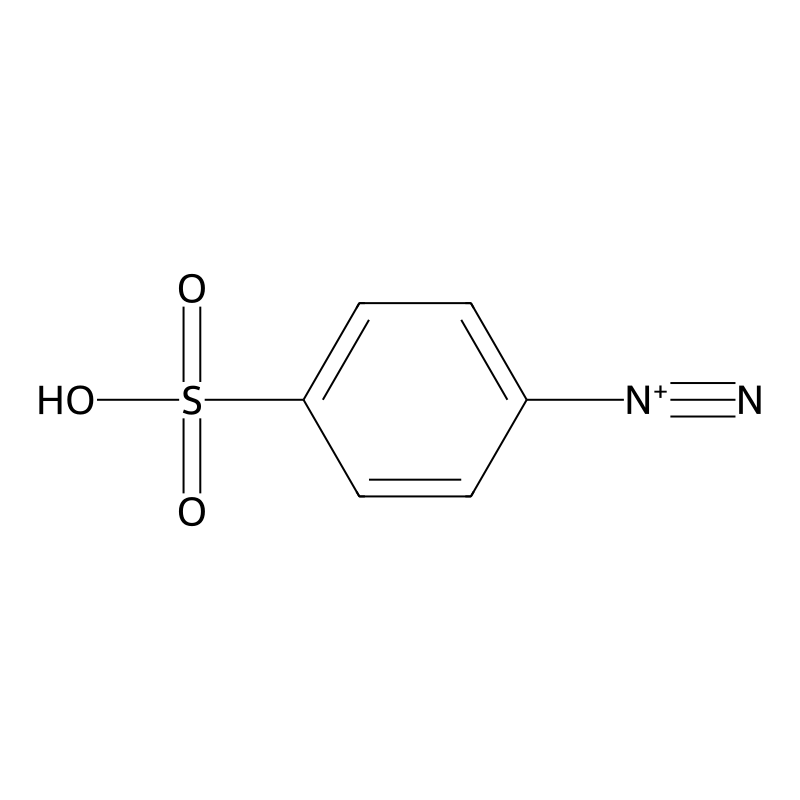

Diazobenzenesulfonic acid is an organic compound characterized by the presence of a diazonium group (N₂⁺) attached to a benzene ring that is further substituted with a sulfonic acid group (–SO₃H). Its chemical structure can be represented as C₆H₄(N₂)SO₃H, indicating that it consists of a benzene ring with a diazo group and a sulfonic acid group in the para position. This compound is known for its reactivity due to the diazonium moiety, which makes it a valuable intermediate in various

The biological activity of diazobenzenesulfonic acid has been studied in various contexts. It has been noted for its interaction with bilirubin, where it participates in kinetic studies revealing that it reacts with both unconjugated and conjugated bilirubins in aqueous media. These reactions proceed through two steps, with implications for understanding bilirubin's behavior in biological systems . Additionally, its derivatives are often explored for antimicrobial properties and other biological applications.

Diazobenzenesulfonic acid can be synthesized through several methods:

- Diazotization: This is typically achieved by treating an aromatic amine (such as sulfanilic acid) with sodium nitrite and hydrochloric acid. The process involves:

- Formation of nitrous acid from sodium nitrite and hydrochloric acid.

- Reaction of the nitrous acid with the amine to form the diazonium salt

Diazobenzenesulfonic acid has several important applications:

- Dye Manufacturing: It is primarily used in the production of azo dyes due to its ability to form stable azo linkages through coupling reactions.

- Analytical Chemistry: The compound serves as a reagent for colorimetric analysis, particularly in determining concentrations of nitrate and nitrite ions through diazonium coupling reactions.

- Organic Synthesis: Its reactivity allows it to function as an intermediate in various organic synthesis pathways, including the preparation of pharmaceuticals and other fine chemicals .

Studies on the interactions of diazobenzenesulfonic acid reveal its role in biochemical processes, particularly regarding bilirubin metabolism. Research indicates that it reacts with bilirubin species in a two-step process, contributing to our understanding of bilirubin's kinetics and its interactions within biological systems . Furthermore, investigations into its derivatives have shown potential antibacterial activity against various pathogens .

Several compounds share structural or functional similarities with diazobenzenesulfonic acid. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Characteristics |

|---|---|---|

| Sulfanilic Acid | C₆H₄(NH₂)SO₃H | A precursor to diazobenzenesulfonic acid; used in dye synthesis. |

| Benzene Diazonium Chloride | C₆H₅N₂Cl | A simpler diazonium salt; widely used in substitution reactions. |

| p-Aminobenzenesulfonic Acid | C₆H₄(NH₂)(SO₃H) | Similar functional groups; used as an intermediate in dye synthesis. |

| 4-Hydroxydiazobenzene | C₆H₄(N₂)(OH) | Contains a hydroxyl group; used in dye applications and studies involving phenolic compounds. |

These compounds illustrate various aspects of reactivity and application within organic chemistry, highlighting the unique role that diazobenzenesulfonic acid plays due to its specific functional groups and reactivity patterns.

The diazotization of sulfanilic acid represents a fundamental transformation in organic chemistry, involving the conversion of the primary aromatic amine functionality into the corresponding diazonium salt. This process follows a well-established mechanistic pathway that proceeds through several discrete steps, each with distinct kinetic and thermodynamic characteristics [1] [2] [3].

The initial step involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of mineral acid. This electrophilic species is generated through protonation of nitrous acid followed by dehydration, yielding the highly reactive nitrosonium cation that serves as the key nitrosating agent [1] [4]. The reaction conditions typically require maintenance of low temperatures between 0 to 5 degrees Celsius and acidic pH conditions ranging from 1 to 3 to ensure optimal formation of the nitrosonium ion while preventing decomposition of the diazonium product [5] [2].

The mechanistic sequence proceeds through nucleophilic attack of the aromatic amine on the nitrosonium ion, forming an N-nitrosamine intermediate. This step represents the rate-determining phase of the overall transformation, as confirmed by kinetic studies demonstrating first-order dependence with respect to both the amine substrate and nitrous acid [1] [6]. The N-nitrosamine subsequently undergoes keto-enol tautomerization to generate a diazotic acid intermediate, which upon further protonation and dehydration yields the final diazonium ion product [2] [7].

Sulfanilic acid derivatives exhibit unique reactivity patterns compared to simple anilines due to the electron-withdrawing effects of the sulfonic acid functionality. Studies have demonstrated that the sulfonate group significantly influences the overall reaction kinetics, with rate constants showing marked dependence on the electronic properties of the aromatic substrate [8] [9]. The electron-deficient nature of sulfanilic acid results in decreased nucleophilicity of the amino group, requiring more forcing conditions compared to electron-rich aniline derivatives.

Recent investigations utilizing factorial design of experiments have revealed that the stoichiometry of acid and nitrite reagents significantly impacts the reaction outcome [10]. For sulfanilic acid derivatives, optimal yields are achieved when equimolar amounts of nitrite and acid are employed, contrasting with the excess nitrite conditions typically favored for simple aliphatic amines [10] [11]. This observation suggests distinct mechanistic requirements for aromatic versus aliphatic amino substrates.

The kinetic profile of sulfanilic acid diazotization has been extensively characterized through spectrophotometric monitoring techniques. Analysis of reaction progress curves reveals biphasic kinetics, with an initial rapid phase corresponding to nitrosonium ion formation followed by a slower phase attributed to diazonium salt formation [12] [9]. Temperature studies indicate activation energies consistent with electrophilic aromatic substitution mechanisms, supporting the proposed reaction pathway [13] [14].

Table 1: Diazotization Mechanism Parameters for Sulfanilic Acid Derivatives

| Reaction Step | Temperature Range (°C) | pH Range | Rate Determining Step | Fractionation Factor |

|---|---|---|---|---|

| Nitrosonium Ion Formation | 0-5 | 1-3 | No | N/A |

| Nitrosamine Formation | 0-5 | 1-3 | Yes | 3‰ |

| Diazotic Acid Formation | 0-5 | 1-3 | No | N/A |

| Diazonium Ion Formation | 0-5 | 1-3 | No | N/A |

Solvent Effects in Liquid Sulfur Dioxide Systems

Liquid sulfur dioxide has emerged as a unique and valuable solvent medium for diazotization reactions, offering distinct advantages over conventional aqueous systems. The physicochemical properties of liquid sulfur dioxide create an environment particularly conducive to reactions involving charged intermediates and polar transition states [15] [16] [17].

The fundamental properties of liquid sulfur dioxide that make it exceptional for organic synthesis include its relatively high boiling point of negative 10 degrees Celsius, which allows for easy liquefaction and handling under mild pressure conditions [15]. The dielectric constant of 17.4 positions liquid sulfur dioxide as an intermediate polarity solvent capable of dissolving both organic and inorganic compounds effectively [16] [18]. This property is particularly beneficial for diazotization reactions where both the organic amine substrate and inorganic nitrite reagent must be solubilized.

The Lewis acid properties of liquid sulfur dioxide represent one of its most distinctive characteristics among polar solvents [15] [17]. This Lewis acidity stems from the electron-deficient sulfur center, which can coordinate with electron-rich species and stabilize anionic intermediates formed during the diazotization process. The ability to stabilize charged species is crucial for maintaining the integrity of diazonium salts, which are inherently unstable and prone to decomposition [19].

Solvation dynamics in liquid sulfur dioxide systems show marked differences compared to protic solvents like water or alcohols [20]. The absence of hydrogen bonding interactions eliminates competing solvation pathways that can interfere with the formation of diazonium species. Instead, the high dipole moment of 1.6 D facilitates efficient solvation through dipole-dipole interactions, creating a stabilizing environment for polar intermediates [16] [20].

The solvolytic behavior observed in liquid sulfur dioxide adds another dimension to its utility as a reaction medium [21] [17]. Unlike simple solvation, solvolysis involves active participation of the solvent in chemical transformations. In the context of diazonization reactions, this property can be harnessed to develop novel synthetic pathways or modify existing reaction mechanisms [22] [23].

Experimental studies comparing diazotization reactions in liquid sulfur dioxide versus aqueous media have revealed significant differences in reaction kinetics and product distributions [24] [25]. The enhanced stability of diazonium salts in liquid sulfur dioxide allows for reactions to be conducted at higher temperatures and for extended periods without significant decomposition. This stability improvement has practical implications for synthetic applications requiring isolation or purification of diazonium intermediates.

The environmental advantages of liquid sulfur dioxide should not be overlooked. As a non-flammable solvent with low toxicity compared to many organic alternatives, liquid sulfur dioxide offers a more sustainable option for industrial applications [26] [27]. The ease of removal through simple evaporation eliminates the need for complex purification protocols and reduces waste generation.

Table 2: Solvent Properties of Liquid Sulfur Dioxide Systems

| Property | Value | Effect on Diazotization |

|---|---|---|

| Boiling Point | -10°C | Easy handling and removal |

| Dielectric Constant | 17.4 | Good for polar and nonpolar compounds |

| Dipole Moment | 1.6 D | Enhanced solvation of charged intermediates |

| Viscosity | Low | Improved mass transfer |

| Solvation Capacity | High | Dissolves organic and inorganic substrates |

| Lewis Acid Properties | Present | Stabilizes carbocation intermediates |

Isotopic Tracing in Sulfonation Reaction Pathways

Isotopic labeling techniques have revolutionized the understanding of sulfonation reaction mechanisms by providing unprecedented insight into the molecular-level processes governing these transformations. The application of stable isotope tracers in sulfonation chemistry has enabled researchers to map reaction pathways, quantify rate constants, and elucidate mechanistic details that would otherwise remain inaccessible [28] [29] [30].

Sulfur isotope studies utilizing ³⁴S and ³²S have provided fundamental insights into the sources and transformation pathways of sulfur-containing compounds [31] [32] [33]. The fractionation patterns observed during sulfur dioxide oxidation to sulfate show characteristic values of 8.7 ± 1.8 per mil for δ³⁴S, indicating preferential incorporation of the lighter isotope during the oxidation process [34] [31]. These isotopic signatures serve as powerful tools for tracing the fate of sulfur through complex reaction networks.

The mass-dependent fractionation observed in sulfur isotope systems follows predictable patterns that can be exploited for mechanistic studies [35]. The ³³S/³²S ratio, characterized by a fractionation factor of approximately 0.512, provides complementary information to the more commonly studied ³⁴S/³²S system [35]. This multi-isotope approach enhances the resolution of mechanistic studies and allows for discrimination between different reaction pathways that might produce similar ³⁴S signatures.

Oxygen isotope incorporation studies using ¹⁸O-labeled precursors have illuminated the role of atmospheric oxidants in sulfur chemistry [34] [33]. The large fractionation factors observed for ¹⁸O/¹⁶O ratios (52.3 ± 7.3 per mil) reflect the kinetic isotope effects associated with oxygen atom transfer processes [32]. These studies have been particularly valuable for understanding the oxidation mechanisms responsible for converting sulfur dioxide to sulfate in environmental systems.

Advanced isotopic labeling strategies have been developed specifically for sulfonation reactions. The degradation-reconstruction approach utilizing ¹⁸O-labeled water and ¹⁵N-labeled ammonia has enabled the synthesis of multiply-labeled sulfonamides with isotopic enrichments exceeding 85-90 percent [36] [37]. This methodology represents a significant advancement in stable isotope labeling technology, providing access to previously unavailable isotopically enriched compounds.

The application of carbon-sulfur bond exchange reactions for isotope incorporation has opened new avenues for mechanistic studies [28]. Nickel-catalyzed exchange processes allow for selective incorporation of sulfur isotopes with minimal perturbation of the molecular framework. These techniques have proven particularly valuable for pharmaceutical applications where isotopic labeling is required for pharmacokinetic studies [28].

Nitrogen isotope tracers have provided insights into the nitrogen-containing components of sulfonation reactions [34]. The negative δ¹⁵N values (-0.9 ± 2.4 per mil) observed in atmospheric studies reflect the sources and transformation pathways of nitrogen oxides that participate in sulfur chemistry [34]. These measurements are crucial for understanding the complex interplay between sulfur and nitrogen cycles in both natural and synthetic systems.

The development of isotope-coded reagents has enhanced the analytical capabilities available for studying sulfonation mechanisms [38] [39]. These approaches combine the mechanistic insights provided by isotopic labeling with advanced mass spectrometric detection methods, enabling quantitative analysis of reaction pathways and kinetics [30] [40].

Table 3: Isotopic Fractionation in Sulfonation Pathways

| Isotope System | Fractionation Factor (‰) | Primary Source | Reaction Pathway |

|---|---|---|---|

| ³⁴S/³²S | 8.7 ± 1.8 | Sulfur dioxide oxidation | Sulfate formation |

| ³³S/³²S | 0.512 | Mass-dependent fractionation | Sulfur reduction |

| ¹⁸O/¹⁶O | 52.3 ± 7.3 | Atmospheric oxidants | Oxygen incorporation |

| ¹⁵N/¹⁴N | -0.9 ± 2.4 | NOx emissions | Nitrate formation |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Wikipedia

Dates

2: Maksay G, Ticku MK. Characterization of gamma-aminobutyric acid-benzodiazepine receptor complexes by protection against inactivation by group-specific reagents. J Neurochem. 1984 Jun;42(6):1715-27. PubMed PMID: 6327911.

3: Kasai H, Takahashi K, Ando T. Chemical modification of tyrosine residues in ribonuclease T1 with N-acetylimidazole and p-diazobenzenesulfonic acid. J Biochem. 1977 Jun;81(6):1751-8. PubMed PMID: 408339.

4: STEINITZ K. [A simplified determination of serum bilirubin with diazobenzenesulfonic acid]. Harefuah. 1952 Jul 15;43(1-2):13. Undetermined Language. PubMed PMID: 13021645.

5: Nishimoto SK, Zhao J, Dass C. Isolation and characterization of the reaction product of 4-diazobenzenesulfonic acid and gamma-carboxyglutamic acid: modification of the assay for measurement of beta-carboxyaspartic acid. Anal Biochem. 1994 Jan;216(1):159-64. PubMed PMID: 8135347.

6: Landis JB, Pardue HL. Kinetics of the reactions of unconjugated and conjugated bilirubins with p-diazobenzenesulfonic acid. Clin Chem. 1978 Oct;24(10):1690-9. PubMed PMID: 29720.

7: Pfleiderer G, Jeckel D. [Coupling reaction of lactate dehydrogenase after reversible masking of the SH-groups. Reaction with p-diazobenzenesulfonic acid for marking essential histidine or tyrosine residues]. Eur J Biochem. 1967 Sep;2(2):171-5. German. PubMed PMID: 6078529.

8: Maksay G, Ticku MK. Diazotization and thiocyanate differentiate agonists from antagonists for the high- and low-affinity receptors of gamma-aminobutyric acid. J Neurochem. 1984 Jul;43(1):261-8. PubMed PMID: 6327917.

9: Nishimoto SK. A colorimetric assay specific for gamma-carboxyglutamic acid-containing proteins: its utility in protein purification procedures. Anal Biochem. 1990 May 1;186(2):273-9. PubMed PMID: 2363499.

10: Jie KS, Gijsbers BL, Vermeer C. A specific colorimetric staining method for gamma-carboxyglutamic acid-containing proteins in polyacrylamide gels. Anal Biochem. 1995 Jan 1;224(1):163-5. PubMed PMID: 7535983.

11: Kabasawa I, Murayama K, Kimura M, Sekine T. Thiols of myosin. II. Chemical modification of sulfhydryl groups of myosin A adenosine triphosphatase with diazobenzenesulfonic acid. J Biochem. 1974 Jun;75(6):1275-81. PubMed PMID: 4279252.

12: Artman M, Seeley RJ. Studies on the sidedness of the human red blood cell membrane: preparation of stable azo-erythrocytes. Prep Biochem. 1981;11(3):291-8. PubMed PMID: 6265896.

13: Shimada Y, Shinmyo A, Enatsu T. Purification and properties of one component of acid phosphatase produced by Aspergillus niger. Biochim Biophys Acta. 1977 Feb 9;480(2):417-27. PubMed PMID: 13843.

14: Bouchet MJ, Jacques P, Ilien B, Goeldner M, Hirth C. m-Sulfonate benzene diazonium chloride: a powerful affinity label for the gamma-aminobutyric acid binding site from rat brain. J Neurochem. 1992 Oct;59(4):1405-13. PubMed PMID: 1402891.

15: Burch TP, Thyagarajan R, Ticku MK. Group-selective reagent modification of the benzodiazepine-gamma-aminobutyric acid receptor-ionophore complex reveals that low-affinity gamma-aminobutyric acid receptors stimulate benzodiazepine binding. Mol Pharmacol. 1983 Jan;23(1):52-9. PubMed PMID: 6306426.

16: Goldstein IM, Cerqueira M, Lind S, Kaplan HB. Evidence that the superoxide-generating system of human leukocytes is associated with the cell surface. J Clin Invest. 1977 Feb;59(2):249-54. PubMed PMID: 188867; PubMed Central PMCID: PMC333354.

17: Ohno Y, Hirai K, Kanoh T, Uchino H, Ogawa K. Subcellular localization of H2O2 production in human neutrophils stimulated with particles and an effect of cytochalasin-B on the cells. Blood. 1982 Jul;60(1):253-60. PubMed PMID: 7082841.

18: BERKA A, ZYKA J. [Copulation reaction with p-diazobenzenesulphonic acid. I. Photometric determination of some drugs]. Cesk Farm. 1955 Jun;4(5):225-7. Czech. PubMed PMID: 14390578.

19: JINDRA A, KALVODA R, ZYKA J. [Polarometric determination of certain pharmaceutically important substances with para-diazobenzenesulphonic acid]. Cas Cesk Lek. 1950;63(7-8):106-10. Undetermined Language. PubMed PMID: 14792571.

20: McPhail LC, Henson PM, Johnston RB Jr. Respiratory burst enzyme in human neutrophils. Evidence for multiple mechanisms of activation. J Clin Invest. 1981 Mar;67(3):710-6. PubMed PMID: 6259208; PubMed Central PMCID: PMC370621.